molecular formula C9H12BNO4 B1671500 Epinephryl borate CAS No. 5579-16-8

Epinephryl borate

Cat. No.: B1671500
CAS No.: 5579-16-8
M. Wt: 209.01 g/mol
InChI Key: ZNMXKJDERFMXNF-ZETCQYMHSA-N
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Description

Epinephryl borate is a chemical compound formed by the complexation of epinephrine with boric acid. It is primarily used in ophthalmic solutions to reduce elevated intraocular pressure in conditions such as chronic open-angle glaucoma . The compound is known for its stability and effectiveness in maintaining the desired therapeutic effects of epinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinephryl borate is synthesized by reacting epinephrine with boric acid. The reaction typically involves dissolving epinephrine in water and adding boric acid under controlled conditions to form the borate complex. The reaction is carried out at a specific pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Epinephryl borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various epinephrine derivatives and borate esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Epinephryl borate has a wide range of applications in scientific research, including:

Mechanism of Action

Epinephryl borate exerts its effects by interacting with adrenergic receptors in the eye. The compound reduces intraocular pressure by decreasing the production of aqueous humor and increasing its outflow. The borate complex enhances the stability and bioavailability of epinephrine, ensuring sustained therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Epinephryl borate is unique due to its enhanced stability and effectiveness in reducing intraocular pressure compared to other similar compounds. The borate complexation provides additional benefits in terms of prolonged action and reduced side effects .

Properties

CAS No.

5579-16-8

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

(1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1

InChI Key

ZNMXKJDERFMXNF-ZETCQYMHSA-N

Isomeric SMILES

B1(OC2=C(O1)C=C(C=C2)[C@H](CNC)O)O

SMILES

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O

Canonical SMILES

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O

Appearance

Solid powder

5579-16-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epinephryl borate;  Epinephrine borate;  Eppy/N;  l-Epinephrinyl borate;  l-Adrenaline borate;  EINECS 226-961-8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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